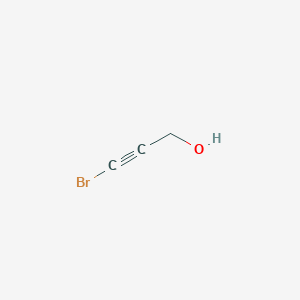

3-Bromoprop-2-yn-1-ol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromoprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO/c4-2-1-3-5/h5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUPQTNPVKDCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348540 | |

| Record name | 3-bromoprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060-25-5 | |

| Record name | 3-bromoprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoprop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Versatile Alkyne Halide Building Block

The primary significance of 3-Bromoprop-2-yn-1-ol in organic chemistry lies in its role as a versatile bifunctional building block. The presence of both an alkyne-halide system and a primary alcohol offers multiple reactive sites that can be addressed in a controlled, sequential manner. rsc.org

The bromoalkyne functionality is particularly valuable. The bromine atom can be displaced by various nucleophiles, while the alkyne can participate in a host of powerful bond-forming reactions. mdpi.com This dual reactivity is central to its utility. For instance, the terminal alkyne is a key participant in transition-metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which forms carbon-carbon bonds between alkynes and aryl or vinyl halides. rsc.orgrsc.org This reaction is fundamental to the synthesis of many complex organic scaffolds.

Furthermore, the alkyne group can undergo cycloaddition reactions, providing access to a wide array of heterocyclic compounds which are prevalent in medicinal chemistry. researchgate.netacs.org The hydroxyl group adds another layer of versatility, as it can be oxidized to an aldehyde or carboxylic acid, or used as a handle to introduce other functional groups through esterification or etherification. This multi-faceted reactivity allows for the rapid assembly of molecular complexity from a simple, readily available starting material. rsc.org

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2060-25-5 | nih.govsigmaaldrich.com |

| Molecular Formula | C₃H₃BrO | biosynth.comnih.gov |

| Molecular Weight | 134.96 g/mol | biosynth.comnih.gov |

| Canonical SMILES | C(C#CBr)O | nih.gov |

| InChIKey | IWUPQTNPVKDCSX-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Appearance | Liquid | angenechemical.com |

Historical Context of Propargyl Halide Chemistry in Research

The journey of propargyl halides in synthetic chemistry is built upon the foundational chemistry of their parent compound, propargyl alcohol (prop-2-yn-1-ol). The first synthesis of propargyl alcohol was reported from 2-bromoprop-2-en-1-ol, and it was later prepared from the reaction of acetylene (B1199291) with formaldehyde. thieme-connect.de Propargyl alcohol itself was recognized early on as a useful three-carbon synthon containing two unsaturation units and a hydroxyl group. thieme-connect.de

The introduction of a halogen atom to the propargyl framework, creating propargyl halides, significantly expanded their synthetic potential. Early research in the mid-20th century began to explore the unique reactivity of these compounds. For example, studies on the reaction of propargyl halides with Grignard reagents, sometimes catalyzed by species like iron trichloride, were instrumental in developing methods for allene (B1206475) synthesis. acs.org The Nicolas reaction, developed in 1972, which uses a cobalt-complexed propargyl cation, became a fundamental multi-step method for propargylic substitution for decades. rsc.org

Over time, chemists developed a deeper understanding of the factors controlling the regioselectivity of reactions involving propargyl systems, particularly the competition between propargylic and allenic products. This foundational work paved the way for the development of more sophisticated and catalytic methods that dominate the field today. mdpi.com

Overview of Current Research Landscape and Future Directions

Direct Halogenation Strategies

Direct halogenation of propargyl alcohol serves as a primary and straightforward approach to obtaining this compound. This section explores several key reagents and their application in this transformation.

Bromination of Propargyl Alcohol with Phosphorus Tribromide

Phosphorus tribromide (PBr₃) is a widely utilized reagent for converting alcohols to alkyl bromides. commonorganicchemistry.commasterorganicchemistry.com The reaction of propargyl alcohol with PBr₃ is a common method for synthesizing propargyl bromide. This transformation proceeds through an SN2 mechanism, which ensures an inversion of stereochemistry. commonorganicchemistry.commasterorganicchemistry.comyoutube.com The process involves the activation of the alcohol by forming a strong O-P bond, which creates a good leaving group. masterorganicchemistry.com The bromide ion then acts as a nucleophile, attacking the carbon and displacing the activated oxygen. masterorganicchemistry.comyoutube.com

While effective, the reaction of propargyl alcohol with PBr₃ can have low selectivity and yield, particularly in the presence of a base like pyridine (B92270). google.com However, improved methods that control the temperature and are performed under an inert atmosphere without a base have been developed to enhance the outcome. google.com It is important to note that all three bromine atoms on PBr₃ are available for reaction. masterorganicchemistry.com

Table 1: Comparison of Bromination Methods for Propargyl Alcohol

| Reagent | Mechanism | Key Features |

|---|---|---|

| PBr₃ | SN2 | Inversion of stereochemistry, avoids carbocation rearrangements. commonorganicchemistry.commasterorganicchemistry.comyoutube.com |

| Br₂ | Electrophilic Addition | Can lead to di- or mono-brominated products depending on conditions. google.com |

| NBS | Radical or Electrophilic | Versatile, can be used for various brominations. manac-inc.co.jprsc.org |

| HBr | Electrophilic Addition | Regioselectivity is dependent on reaction conditions. |

Direct Bromination of Propargyl Alcohol using Molecular Bromine

The direct addition of molecular bromine (Br₂) to propargyl alcohol is another synthetic route. This reaction is a versatile method for brominating various organic compounds. sci-hub.se The reaction with alkynes proceeds via an electrophilic addition mechanism. sci-hub.se Depending on the reaction conditions, this method can yield either dibrominated or monobrominated products. For instance, a patented process for synthesizing 2,3-dibromo-2-propen-1-ol (B1609472) involves reacting propargyl alcohol with elemental bromine. google.com By carefully controlling parameters such as temperature, typically between -5°C and 15°C, and solvent choice, it is possible to influence the selectivity of the reaction. google.com

Alternative Halogenating Agents (e.g., N-Bromosuccinimide, Hydrogen Bromide)

Other halogenating agents offer alternative pathways for the synthesis of brominated propargyl derivatives. N-Bromosuccinimide (NBS) is a versatile and easy-to-handle brominating agent used in a variety of organic syntheses. manac-inc.co.jprsc.org It can be used to convert compounds with a propargyl alcohol structure into bromoallenes. manac-inc.co.jp

Hydrogen bromide (HBr) addition to propargyl alcohol presents another route, though the regioselectivity of this reaction is highly dependent on the conditions. Under non-polar solvent conditions, the addition typically follows Markovnikov's rule. However, radical-mediated bromination using HBr in the presence of an initiator like AIBN can lead to anti-Markovnikov addition.

Synthetic Routes to Substituted Propargyl Halides

Beyond the direct halogenation of propargyl alcohol, coupling reactions provide powerful tools for accessing a wide array of substituted propargyl halides.

Coupling Reactions Yielding Brominated Alkynyl Derivatives

Various coupling reactions are employed to generate brominated alkynyl derivatives. For instance, the reaction of alkynyl aluminum reagents with alkynyl bromides, catalyzed by nickel, provides an efficient method for synthesizing 1,3-diyne derivatives. sioc-journal.cn This process is simple and yields good to excellent results. sioc-journal.cn

Palladium-catalyzed cross-coupling reactions are also instrumental. For example, 4-aryl- and 4-alkynyl-substituted 6H-1,2-oxazines have been prepared in good yields from halogenated precursors. beilstein-journals.org Similarly, Stille coupling, which involves the palladium-catalyzed reaction of secondary α-bromo carbonyl compounds with alkynylstannanes, can form secondary alkynyl carbonyl compounds. acs.org Microwave-assisted palladium-catalyzed coupling of alkynyltrifluoroborates with aryl bromides has also been developed as a rapid and efficient method. mdpi.com

Reaction Condition Optimization and Process Efficiency

The successful synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction parameters. Key factors that significantly affect the yield and selectivity of these reactions include the choice of solvent, precise temperature control, and the steric nature of the substituents on the starting materials.

Influence of Solvent Polarity (e.g., DMF vs. Aqueous Systems)

The polarity of the solvent system plays a pivotal role in the outcome of reactions involving bromopropargylic alcohols. Research has shown that the choice between a polar aprotic solvent like N,N-dimethylformamide (DMF) and an aqueous system can dramatically alter the product distribution and yield.

In the reaction of tertiary bromopropargylic alcohols with phenols, using DMF as the solvent in the presence of cesium carbonate (Cs₂CO₃) can lead to the formation of α-phenoxy-α'-hydroxyketones and α,α-diphenoxyketones. beilstein-journals.org However, the reaction can be non-selective. beilstein-journals.org For instance, a study demonstrated that the reaction of 4-bromo-2-methylbut-3-yn-2-ol with phenol (B47542) in DMF at elevated temperatures resulted in a mixture of products. beilstein-journals.org

Interestingly, the addition of water to the DMF system can significantly improve the selectivity of the reaction. When the reaction of a tertiary bromopropargylic alcohol and a phenol was conducted in an aqueous DMF solution (10:1 DMF/H₂O) with Cs₂CO₃ at 50–55 °C, it selectively produced the corresponding phenoxyhydroxyketone in a high yield of 78%. beilstein-journals.org This suggests that water can suppress the formation of side products. beilstein-journals.org In contrast, conducting the reaction in a less polar solvent like chloroform (B151607) (CHCl₃) may result in no reaction at all. researchgate.net The use of other polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) has also been explored, but it can lead to decreased yields, possibly due to difficulties in product extraction. researchgate.net

The following table summarizes the effect of the solvent system on the reaction of 4-bromo-2-methylbut-3-yn-2-ol with phenol.

| Solvent System | Base | Temperature (°C) | Major Product(s) | Yield (%) |

| DMF | Cs₂CO₃ | 110 | α-phenoxy-α'-hydroxyketone, α,α-diphenoxyketone | 25-39, 9-24 |

| DMF/H₂O (10:1) | Cs₂CO₃ | 50-55 | α-phenoxy-α'-hydroxyketone | 78 |

| DMSO | Cs₂CO₃ | 50-55 | Decreased yields | - |

| CHCl₃ | Cs₂CO₃ | - | No reaction | 0 |

Temperature Control in Synthetic Protocols

Temperature is another critical parameter that must be carefully controlled to achieve desired outcomes in the synthesis of this compound derivatives. The reaction temperature can influence not only the reaction rate but also the selectivity towards a particular product.

In the context of the Cs₂CO₃-promoted reaction of tertiary bromopropargylic alcohols with phenols in DMF, temperature plays a crucial role in selectivity. beilstein-journals.org At a high temperature of 110 °C, the reaction is often non-selective, yielding a mixture of products. beilstein-journals.org By lowering the temperature to 50–55 °C, the reaction becomes slower but significantly more selective, favoring the formation of the desired phenoxyhydroxyketone. beilstein-journals.org Further reduction of the temperature to room temperature can drastically slow down the reaction, requiring much longer reaction times for full conversion and potentially leading to decreased yields of the target products. researchgate.netbeilstein-journals.org For instance, the complete conversion of 4-bromo-2-methylbut-3-yn-2-ol at room temperature took 15 hours, with reduced yields of the corresponding phenoxyketones. beilstein-journals.org

The synthesis of other derivatives, such as diynols, also requires careful temperature management. The reaction of copper(I) derivatives of various alkynes with this compound in pyridine is typically carried out at a controlled temperature range of 35–50 °C to afford the corresponding diynols. researchgate.net Similarly, in the bromination of certain propargyl alcohols, a low temperature of -35 °C is initially employed, followed by a gradual increase to room temperature and a final reflux, a protocol that has been found to be effective. echemi.com

The table below illustrates the impact of temperature on the reaction of 4-bromo-2-methylbut-3-yn-2-ol with phenol in DMF with Cs₂CO₃.

| Temperature (°C) | Reaction Time | Outcome |

| 110 | - | Non-selective, mixture of products |

| 50-55 | 3 hours | More selective, favors phenoxyhydroxyketone |

| Room Temp. | 15 hours | Full conversion, but decreased yields |

Steric Effects and Their Impact on Yield

The steric hindrance of substituents on the propargylic alcohol can have a noticeable impact on the reaction's progress and yield. While detailed quantitative studies on this compound itself are limited in the provided context, research on its analogues provides valuable insights.

In the reaction of bromopropargylic alcohols with phenols, the presence of bulky substituents on the alcohol can influence the reaction. For example, the reaction of a bromopropargylic alcohol bearing a cyclohexyl substituent with phenol in an aqueous DMF system still proceeded to give the corresponding phenoxyhydroxyketone in a respectable 60% yield. beilstein-journals.org This indicates that while steric bulk may play a role, the reaction is still feasible with larger groups.

However, in the case of primary and secondary bromopropargylic alcohols like this compound and 4-bromobut-3-yn-2-ol, their reaction with phenol under similar conditions (1 equivalent of Cs₂CO₃ in DMF at 50–55 °C for 3 hours) did not yield any product. beilstein-journals.org Instead, the predominant outcome was the polymerization of the bromopropargylic alcohols. beilstein-journals.org This suggests that for less sterically hindered primary and secondary bromopropargylic alcohols, competing polymerization reactions can be a significant issue under these specific conditions. beilstein-journals.org

The steric environment around the hydroxyl group is also a consideration in reactions like bromination. The hydroxyl group at the C1 position of propargyl alcohol is noted to have steric protection during certain reactions, which can prevent its unintended participation.

Industrial-Scale Preparation and Purification Approaches

While the provided search results focus more on laboratory-scale synthesis and mechanistic studies, some information points towards considerations for larger-scale production of this compound and related compounds.

For industrial applications, cost-effective and efficient synthetic routes are paramount. The bromination of propargyl alcohol using reagents like phosphorus tribromide (PBr₃) is often considered a practical approach. echemi.com Discussions among chemists suggest that for scaling up, PBr₃ is a preferred reagent over alternatives like a two-step mesylation followed by a Finkelstein reaction, which is more expensive and can lead to undesired side products like allenes if the temperature is not strictly controlled at very low levels. echemi.com

Purification on an industrial scale would likely involve distillation or large-scale column chromatography. The physical properties of prop-2-yn-1-ol, such as its miscibility with water and various organic solvents, are important considerations for designing extraction and purification protocols. thieme-connect.de For instance, prop-2-yn-1-ol forms an azeotrope with water, which would be a critical factor in its purification by distillation. thieme-connect.de

The purification of reaction products is often achieved through column chromatography on silica (B1680970) gel. beilstein-journals.orgresearchgate.net For industrial-scale purification, techniques like flash column chromatography with appropriate solvent gradients are employed. beilstein-journals.org The choice of solvents for elution, such as mixtures of hexane (B92381) and ethyl acetate, is determined by the polarity of the target compound. acs.org

Nucleophilic Substitution Reactions

The bromine atom in this compound is susceptible to displacement by a range of nucleophiles, typically via an Sₙ2 mechanism. benchchem.com This allows for the introduction of diverse functional groups at the propargylic position.

Propargylamines are crucial structural motifs found in various pharmaceuticals and are important intermediates in organic synthesis. researchgate.net The reaction of this compound with primary or secondary amines provides a direct route to N-substituted propargylamines. benchchem.combiosynth.com This transformation involves the displacement of the bromide ion by the amine nucleophile. The reaction can be carried out with one or two equivalents of the amine, and in the case of a single equivalent, an acid acceptor is often employed. google.com

Table 1: Synthesis of Propargylamines from this compound

| Amine Nucleophile | Product |

| Primary Amine (R-NH₂) | N-(prop-2-yn-1-yl)alkanamine |

| Secondary Amine (R₂-NH) | N,N-dialkylprop-2-yn-1-amine |

| Aniline | N-phenylprop-2-yn-1-amine |

Beyond amines, a variety of other nucleophiles can effectively displace the bromine atom in this compound, leading to a diverse array of propargyl derivatives. benchchem.com These reactions are fundamental for introducing functionalities like azides, cyanides, and ethers. For instance, the reaction with sodium azide in a polar aprotic solvent like DMF readily produces 3-azidoprop-2-yn-1-ol, a useful precursor for click chemistry. benchchem.comnih.govmasterorganicchemistry.com Similarly, treatment with potassium cyanide provides 4-hydroxybut-2-ynenitrile. benchchem.comchemguide.co.uk

However, the reaction with some nucleophiles can be challenging. The reaction of primary bromopropargylic alcohols like this compound with phenols in the presence of cesium carbonate in DMF at elevated temperatures did not yield the expected phenoxy product; instead, competitive polymerization of the starting material was the predominant outcome. nih.govresearchgate.net

Table 2: Nucleophilic Substitution of this compound with Various Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Yield | Reference(s) |

| Azide | Sodium Azide (NaN₃), DMF, 60°C, 6h | 3-Azidoprop-2-yn-1-ol | 85% | benchchem.com |

| Cyanide | Potassium Cyanide (KCN), Ethanol, reflux | 4-Hydroxybut-2-ynenitrile | 78% | benchchem.com |

| Phenol | Phenol, Cs₂CO₃, DMF, 50–55°C, 3h | No product (polymerization) | 0% | nih.govresearchgate.net |

Alkyne Functionalization Reactions

The terminal alkyne moiety of this compound is a key site for carbon-carbon bond formation through various coupling reactions. These transformations are essential for elongating the carbon chain and constructing complex molecular architectures, particularly conjugated systems like diynes and polyynes. researchgate.net

Both cross-coupling (reacting with a different alkyne) and homo-coupling (reacting with itself) are significant transformations of this compound. These reactions are typically catalyzed by transition metals, most notably palladium and copper. researchgate.net Homo-coupling leads to symmetrical diynes, while cross-coupling allows for the synthesis of unsymmetrical diynes, which are valuable in the synthesis of natural products and functional materials. researchgate.netrsc.org

Palladium catalysis is a powerful tool for C-C bond formation. nih.govmdpi.com The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent method for synthesizing substituted alkynes. researchgate.netthalesnano.com In the context of this compound, it can act as the haloalkyne component in such reactions. While copper is often used as a co-catalyst in traditional Sonogashira reactions, copper-free conditions have also been developed to prevent the undesirable homo-coupling of the terminal alkyne partner. researchgate.netthalesnano.com These reactions provide access to a wide range of functionalized propargyl alcohols.

Copper-catalyzed reactions are central to the functionalization of haloalkynes. The Cadiot-Chodkiewicz coupling is a classic and widely used method for the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt. rsc.orgsci-hub.seorganic-chemistry.org this compound is an excellent substrate for this reaction. sci-hub.se

Research has shown that bulky trialkylsilyl-protected acetylenes, such as those bearing triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS) groups, undergo clean cross-coupling with this compound. sci-hub.senih.gov These reactions are typically catalyzed by copper(I) chloride in the presence of an amine base and hydroxylamine (B1172632) hydrochloride, which reduces any copper(II) species back to the active copper(I) catalyst, thereby preventing the homo-coupling of the bromoalkyne. sci-hub.se The use of bulky silyl (B83357) groups provides stability and prevents decomposition that can be observed with less stable groups like trimethylsilyl. sci-hub.se

Table 3: Copper-Catalyzed Cadiot-Chodkiewicz Cross-Coupling of this compound with Silylacetylenes

| Alkyne | Catalyst/Solvent | Product | Yield | Reference(s) |

| Triethylsilyl acetylene (B1199291) | CuCl, NH₂OH·HCl, n-BuNH₂/H₂O | 5-(Triethylsilyl)penta-2,4-diyn-1-ol | 85% | sci-hub.se |

| tert-Butyldimethylsilyl acetylene | CuCl, NH₂OH·HCl, n-BuNH₂/H₂O | 5-(tert-Butyldimethylsilyl)penta-2,4-diyn-1-ol | 81% | sci-hub.se |

| Triisopropylsilyl acetylene | CuCl, NH₂OH·HCl, n-BuNH₂/H₂O | 5-(Triisopropylsilyl)penta-2,4-diyn-1-ol | 83% | sci-hub.se |

Addition Reactions to the Triple Bond

The carbon-carbon triple bond in this compound is a key site of reactivity, readily undergoing addition reactions. nih.gov These reactions are of significant synthetic value as they lead to the formation of vinyl adducts, which can be further transformed into a variety of useful organic molecules. nih.gov

Regioselective and Stereoselective Additions

Regioselectivity and stereoselectivity are crucial aspects of addition reactions, dictating the specific isomer of the product formed. In the context of additions to alkynes, regioselectivity refers to which carbon of the triple bond the new substituents bond to, while stereoselectivity determines the spatial arrangement of these new substituents (e.g., cis or trans).

The addition of nucleophiles to this compound can exhibit high regioselectivity. For instance, in Barbier-type propargylation reactions of carbonyl compounds with propargyl bromide (a related compound), the addition occurs specifically at the terminal carbon of the alkyne, leading to homopropargyl alcohols in excellent yields without the formation of the isomeric allenyl alcohols. researchgate.net This high regioselectivity is a significant advantage of such methods. researchgate.net The stereochemistry of the resulting double bond after addition is also a critical factor. For example, the reduction of the triple bond in a related diynol with LiAlH4 affords an alcohol with a trans relationship between the substituents on the newly formed double bond, as deduced from the coupling constant of the olefinic protons. rsc.org

| Reaction Type | Selectivity | Outcome |

| Barbier-type propargylation | High Regioselectivity | Exclusive formation of homopropargyl alcohols |

| Alkyne Reduction (with LiAlH4) | High Stereoselectivity | Formation of a trans-alkene |

Hydration/Phenoxylation Pathways

Under specific conditions, this compound can undergo reactions that involve both the addition of water (hydration) and a phenoxy group (phenoxylation) to the triple bond. In the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF), tertiary bromopropargylic alcohols react with phenols primarily through a hydration/phenoxylation pathway to produce α-phenoxyketones. nih.govbeilstein-journals.org This process is noteworthy for its step-economy, proceeding under mild conditions with readily available starting materials. nih.gov

Interestingly, the reaction of primary bromopropargylic alcohols like this compound with phenol under these conditions did not yield any products; instead, competitive polymerization of the alcohol was the dominant process. nih.govresearchgate.net However, the addition of water to the reaction system can significantly influence the outcome. For tertiary bromopropargylic alcohols, the presence of water in the DMF solvent system can suppress the addition of phenol to the triple bond and favor the formation of phenoxyhydroxyketones and dihydroxyketones. nih.gov The reaction is believed to proceed through the formation of a 1,3-dioxolan-2-one intermediate. nih.govresearchgate.net

Cycloaddition Reactions

The triple bond of this compound also makes it a suitable partner in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. nih.gov

[3+2] Cycloadditions (e.g., Copper and Silver Catalysis)

[3+2] cycloadditions are a common strategy for the synthesis of five-membered heterocyclic rings. The triple bond of this compound can act as the two-atom component in these reactions. While specific examples with this compound are not detailed, the use of copper and silver catalysts in promoting such cycloadditions with alkynes is well-documented. For instance, silver triflate has been shown to catalyze the cyclization of 2-amino-6-propargylamineazines to form imino-imidazoazines, where the silver catalyst activates the carbon-carbon triple bond. researchgate.net Copper(I) is also known to facilitate the cycloisomerization of propargyl-allenyl intermediates. researchgate.net These examples suggest that this compound would be a viable substrate for copper- and silver-catalyzed [3+2] cycloadditions with suitable three-atom components, such as azides or nitrile oxides, to afford functionalized five-membered heterocycles.

Hydroxyl Group Transformations

The hydroxyl (-OH) group in this compound is a key functional group that can undergo a variety of transformations, including oxidation and reduction, to yield other valuable chemical synthons.

The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org The oxidation involves the removal of a hydrogen atom from the carbinol carbon and the formation of a new carbon-oxygen bond. masterorganicchemistry.com

Strong oxidizing agents, such as chromic acid (prepared from chromium trioxide, CrO₃, in aqueous sulfuric acid) or potassium permanganate (B83412) (KMnO₄), will typically oxidize the primary alcohol directly to a carboxylic acid. libretexts.orgbenchchem.com To isolate the intermediate aldehyde, milder oxidizing agents are required, and the product often needs to be removed from the reaction mixture as it forms to prevent further oxidation. ibchem.com Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for the selective oxidation of primary alcohols to aldehydes. libretexts.orgbenchchem.com

The general transformation is as follows:

Partial Oxidation: this compound → 3-Bromoprop-2-ynal

Full Oxidation: this compound → 3-Bromoprop-2-ynoic acid

Table 1: Oxidation Reactions of this compound

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 3-Bromoprop-2-ynal (Aldehyde) | Dess-Martin periodinane (DMP) | CH₂Cl₂ (dichloromethane), room temperature |

| 3-Bromoprop-2-ynal (Aldehyde) | Pyridinium chlorochromate (PCC) | CH₂Cl₂ (dichloromethane) |

| 3-Bromoprop-2-ynoic acid (Carboxylic Acid) | Potassium permanganate (KMnO₄) | Acidic or alkaline solution, often with heating |

| 3-Bromoprop-2-ynoic acid (Carboxylic Acid) | Chromium trioxide (CrO₃) / H₂SO₄ (Jones Reagent) | Acetone |

The reduction of this compound involves the substitution of the bromine atom with a hydrogen atom, yielding propargyl alcohol (prop-2-yn-1-ol). benchchem.comevitachem.com This transformation is significant as it converts a halogenated alkyne into its parent alcohol, a versatile building block in organic synthesis. thieme-connect.de

A common method for this type of dehalogenation is catalytic hydrogenation. benchchem.com In this process, a catalyst such as palladium on carbon (Pd/C) is used in the presence of hydrogen gas or a hydrogen source. Care must be taken to selectively reduce the carbon-bromine bond without reducing the alkyne's triple bond to an alkene or alkane. Other reducing agents may also be employed for this transformation.

Reduction: this compound → Propargyl alcohol

Table 2: Reduction of this compound

| Product | Reducing Agent/System | Key Feature |

|---|---|---|

| Propargyl alcohol | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Selective removal of bromine. |

Cascade, Domino, and Multicomponent Reactions

This compound and its derivatives are valuable substrates in complex reactions that form multiple chemical bonds in a single operation, enhancing synthetic efficiency.

One-pot reactions involving propargyl halides or alcohols are a powerful strategy for building complex molecular architectures. For instance, new 3-aminoquinoxaline-2-alkynyl carboxylate esters have been synthesized through a multi-component copper-free Sonogashira coupling reaction where 3-bromoprop-1-yne (a related compound) reacts with carboxylic acids and amine-substituted 3-chloroquinoxalines in the presence of a palladium catalyst. researchgate.net

A notable one-pot process involves the reaction of tertiary bromopropargylic alcohols with phenols in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). nih.gov This reaction proceeds to form α-phenoxy-α'-hydroxyketones and α,α-diphenoxyketones. nih.gov Although this specific study found that primary bromopropargylic alcohols like this compound tended to polymerize under the tested conditions, the underlying principle demonstrates the potential for cascade processes involving initial base-promoted reactions. nih.gov

Another example is the synthesis of 1,3-oxazole-quinoxaline amine hybrids, which was achieved through a one-pot, copper-free Sonogashira coupling followed by heteroannulation. researchgate.net This highlights the utility of propargyl-type molecules in multicomponent reaction sequences.

The carbon-bromine bond and the alkyne functionality of this compound derivatives make them suitable precursors for radical cyclization reactions. A key example is the cobaloxime-catalyzed radical cyclization. researchgate.netresearchgate.net

In one reported synthesis, an ether derived from this compound, specifically 1-bromo-1,2-diphenylethylprop-2-yn-1-yl ether, underwent a cobaloxime-catalyzed radical cyclization. researchgate.netresearchgate.net This intramolecular reaction resulted in the formation of a five-membered ring, yielding 2,3-diphenyl-4-methylene-tetrahydrofuran. researchgate.netresearchgate.net The subsequent oxidation of this intermediate produced the target molecule, α-Methylene-β,γ-diphenyl-γ-butyrolactone. researchgate.netresearchgate.net This sequence demonstrates how the reactive sites in a this compound derivative can be orchestrated to construct heterocyclic systems.

Derivatives of bromopropargylic alcohols can participate in reactions involving ring-opening and rearrangement. A cesium carbonate-promoted reaction between tertiary bromopropargylic alcohols and phenols proceeds through the in situ formation of 1,3-dioxolan-2-one intermediates. nih.gov The reaction is believed to occur via the ring-opening of these intermediates, which are formed from the hydroxy and alkynyl groups of the bromopropargylic alcohol and the carbonate. nih.govbeilstein-journals.org

While direct examples involving this compound in complex ring-opening and rearrangement were not prominently detailed in the surveyed literature, related structures show such reactivity. For example, transition metal-catalyzed reactions of heteroatom-substituted alkynes can lead to ring-opening and migration events, indicating a potential pathway for transformations of this compound derivatives under similar catalytic conditions. tdx.cat

Mechanistic Investigations of 3 Bromoprop 2 Yn 1 Ol Reactivity

Primary Mechanism of Action as an Alkylating Agent

3-Bromoprop-2-yn-1-ol functions as an effective alkylating agent due to the electrophilic character of the carbon atom bonded to the bromine. As a propargyl halide, it is analogous to other alkylating agents like allyl bromide. wikipedia.org The primary mechanism involves the nucleophilic substitution of the bromide ion.

The reaction proceeds via an S(_N)2-type mechanism where a nucleophile (Nu⁻) attacks the sp³-hybridized carbon atom bearing the hydroxyl group, leading to the displacement of the bromide. The presence of the adjacent alkyne group significantly influences the reactivity. The electron-withdrawing nature of the triple bond polarizes the C-Br bond, making the carbon more susceptible to nucleophilic attack. This activation allows for the facile introduction of the propargyl group onto various nucleophiles, a key step in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org

The general scheme for this alkylation reaction can be represented as:

HO-CH₂-C≡C-Br + Nu⁻ → HO-CH₂-C≡C-Nu + Br⁻

This reactivity is fundamental to its role as a building block in organic synthesis, enabling the construction of complex molecular frameworks.

Intermediates and Transition States in Reaction Pathways

The hydroxyl group of this compound allows for its conversion into cyclic carbonates, specifically derivatives of 1,3-dioxolan-2-one. This transformation typically involves a reaction with carbon dioxide or a CO₂ equivalent, often catalyzed by a suitable base or metal catalyst. The in situ generation of these intermediates proceeds through a well-defined pathway.

The mechanism commences with the deprotonation of the hydroxyl group by a base, forming an alkoxide intermediate. This nucleophilic alkoxide then attacks a molecule of carbon dioxide, leading to the formation of an alkyl carbonate anion. The subsequent step is an intramolecular cyclization, where the newly formed carbonate attacks the electrophilic carbon of the bromomethyl group (or a derivative), displacing the bromide and forming the five-membered 1,3-dioxolan-2-one ring. While the direct conversion of this compound is a specific application, the synthesis of substituted 1,3-dioxolan-2-ones from related glycerol (B35011) derivatives is well-documented, highlighting the feasibility of this pathway. researchgate.net These cyclic carbonates are valuable synthetic intermediates themselves, amenable to further transformations. researchgate.net

Table 1: Mechanistic Steps for 1,3-Dioxolan-2-one Formation

| Step | Description | Intermediate/Transition State |

| 1. Deprotonation | The hydroxyl group of the alcohol is deprotonated by a base. | Alkoxide Intermediate |

| 2. Nucleophilic Attack | The resulting alkoxide attacks a molecule of carbon dioxide. | Alkyl Carbonate Anion |

| 3. Intramolecular Cyclization | The terminal oxygen of the carbonate attacks the electrophilic carbon, displacing the leaving group. | 5-membered Ring Transition State |

| 4. Product Formation | Formation of the stable 1,3-dioxolan-2-one ring. | Substituted 1,3-Dioxolan-2-one |

The carbon-bromine bond in this compound is susceptible to reaction with various metals to form organometallic reagents. msu.edu This transformation is crucial as it inverts the polarity of the terminal alkyne carbon, turning it from an electrophilic to a nucleophilic center.

The preparation of these reagents follows standard procedures for organometallic synthesis. msu.edu For instance, reaction with magnesium metal in an ether solvent yields the corresponding Grignard reagent, propargylmagnesium bromide. Similarly, reaction with lithium metal can produce an organolithium species. These reagents are highly reactive and serve as powerful nucleophiles in carbon-carbon bond-forming reactions. msu.edu

In the context of transition metal catalysis, the formation of organocopper species is particularly important. For example, in copper-catalyzed coupling reactions, a copper(I) acetylide intermediate is often formed in situ. nih.gov This involves the reaction of the terminal alkyne (after deprotonation) with a copper(I) salt, creating a species that is central to the catalytic cycle. youtube.com

Catalytic Mechanisms in Transition Metal-Mediated Transformations

This compound is a versatile substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.net The mechanisms of these transformations are typically described by catalytic cycles involving the metal center in various oxidation states.

Palladium catalysts are extensively used for coupling reactions involving this compound, most notably in the Sonogashira coupling. libretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide. When this compound is used, it acts as the halo-alkyne component. The generally accepted mechanism involves a palladium cycle that is often coupled with a copper co-catalyst cycle. wikipedia.org

The palladium cycle proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl or vinyl halide (R¹-X), inserting into the carbon-halogen bond to form a square planar Pd(II) complex. youtube.comwikipedia.org This is often the rate-limiting step of the reaction. wikipedia.org

Transmetalation : The Pd(II) complex then reacts with a copper acetylide species (Cu-C≡C-R²), which is generated in the copper cycle. The acetylide group is transferred from copper to palladium, displacing the halide and forming a new Pd(II)-alkynyl complex. wikipedia.org

Reductive Elimination : The two organic groups (R¹ and C≡C-R²) on the palladium center couple, forming the final product (R¹-C≡C-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Table 2: Palladium Catalytic Cycle in Sonogashira Coupling

| Step | Reactants | Metal Oxidation State | Product |

| Oxidative Addition | Pd(0)L₂, R¹-X | Pd(0) → Pd(II) | [R¹-Pd(II)L₂-X] |

| Transmetalation | [R¹-Pd(II)L₂-X], Cu-C≡C-R² | Pd(II) | [R¹-Pd(II)L₂-C≡C-R²] |

| Reductive Elimination | [R¹-Pd(II)L₂-C≡C-R²] | Pd(II) → Pd(0) | R¹-C≡C-R², Pd(0)L₂ |

Note: L represents a ligand, typically a phosphine.

Copper catalysts play a dual role in transformations involving this compound. They can act as a co-catalyst with palladium, as in the Sonogashira reaction, or as the primary catalyst in other coupling reactions like the Cadiot-Chodkiewicz coupling.

Role as a Co-catalyst (Sonogashira Reaction): In the Sonogashira coupling, the copper cycle is responsible for activating the terminal alkyne. youtube.com A copper(I) salt, such as CuI, reacts with the terminal alkyne in the presence of a base. wikipedia.orgnih.gov The base deprotonates the alkyne, and the resulting acetylide anion coordinates to the copper(I) center, forming a copper(I) acetylide intermediate. youtube.com This organometallic species is more nucleophilic than the original alkyne, facilitating the crucial transmetalation step with the palladium complex. wikipedia.org

Role as a Primary Catalyst: In copper-catalyzed cross-coupling reactions, such as the coupling of 1-bromoalkynes with organoboranes or other organometallic reagents, the mechanism typically involves the formation of an organocopper intermediate. rsc.org A plausible mechanism involves the transmetalation of an organoborane with a copper(I) complex to generate a nucleophilic organocopper species. rsc.org This species then reacts with the electrophilic 1-bromoalkyne (like this compound).

The mechanism can proceed through different pathways depending on the specific reaction, including oxidative addition/reductive elimination cycles involving Cu(I)/Cu(III) intermediates or single-electron transfer (SET) processes. sustech.edu.cndoi.orgmdpi.com For example, a Cu(I) complex can react with a nucleophile to form a higher-order cuprate, which then undergoes oxidative addition with the bromoalkyne to form a Cu(III) intermediate. mdpi.com Subsequent reductive elimination yields the coupled product and regenerates the active Cu(I) catalyst. mdpi.com

Ruthenium-Based Catalytic Cycles

The reactivity of this compound in the presence of ruthenium catalysts is a subject of significant interest, particularly in the context of carbon-carbon bond formation and the synthesis of complex molecular architectures. While specific catalytic cycles for this compound are not extensively detailed in isolation, plausible mechanisms can be inferred from studies on related ruthenium-catalyzed reactions involving bromoalkynes and alcohols. These reactions often proceed through a series of well-defined organometallic intermediates.

A general proposed catalytic cycle for the reaction of an alkynyl bromide, such as this compound, often commences with the coordination of the alkyne to a low-valent ruthenium(II) complex. For instance, in annulation reactions, a common starting point is the chelation-assisted C-H metalation of a substrate with the ruthenium catalyst, followed by the migratory insertion of the alkyne. organic-chemistry.org In the context of this compound, the reaction could be initiated by the formation of a ruthenium-alkyne π-complex.

Subsequent steps can vary depending on the co-reactants and reaction conditions. One potential pathway involves oxidative addition of the C-Br bond to the ruthenium center, forming a Ru(IV) intermediate. This step is crucial as it activates the alkyne for subsequent nucleophilic attack or migratory insertion. Alternatively, in processes like oxidative alkynylation, a ruthenium alkoxide formed from the alcohol can undergo dehydrogenation to yield a ruthenium hydride species. nih.gov This hydride can then participate in the hydrometalation of the alkyne, leading to a vinylruthenium complex. nih.gov This vinylruthenium intermediate can then deprotonate a terminal alkyne, generating the active alkynylruthenium nucleophile that drives the coupling reaction. nih.gov

The final steps of the catalytic cycle typically involve reductive elimination, which forms the desired product and regenerates the active Ru(II) catalyst, allowing it to re-enter the cycle. The specific nature of the ligands on the ruthenium center and additives like carboxylates can significantly influence the reaction's chemoselectivity and regioselectivity by stabilizing key intermediates or facilitating specific elementary steps. organic-chemistry.org For example, the use of [RuCl2(p-cymene)]2 is common in these transformations, often requiring a carboxylate additive to facilitate the C-H activation step. organic-chemistry.orgorganic-chemistry.org

| Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| 1. Catalyst Activation/Coordination | The active Ru(II) species is generated and coordinates with the alkyne substrate (this compound). | Ruthenium-alkyne π-complex | organic-chemistry.org |

| 2. C-H Metalation / Oxidative Addition | In annulations, chelation-assisted C-H activation occurs. Alternatively, oxidative addition of the C-Br bond to the Ru(II) center can form a Ru(IV) species. | Ruthenacycle or Ru(IV)-alkynyl complex | organic-chemistry.org |

| 3. Migratory Insertion | The coordinated alkyne inserts into a Ru-C or Ru-H bond. | Vinylruthenium complex | organic-chemistry.orgnih.gov |

| 4. Reductive Elimination | The final C-C or C-N bond is formed, releasing the product. | Organic Product | organic-chemistry.org |

| 5. Catalyst Regeneration | The Ru(II) catalyst is regenerated, completing the cycle. | Active Ru(II) species | organic-chemistry.orgorganic-chemistry.org |

Computational and Theoretical Chemical Studies

Computational chemistry provides powerful tools to investigate the reactivity of this compound at a molecular level. These methods offer insights into reaction mechanisms, electronic structure, and the origins of chemical selectivity that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating complex reaction pathways. mdpi.com By calculating the electronic energy of a molecular system as a function of its electron density, DFT can be used to map the potential energy surface of a reaction involving this compound. mdpi.com This involves identifying the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

For a given reaction, such as a ruthenium-catalyzed coupling or a cycloaddition, DFT calculations can compare the energetic feasibility of different proposed mechanisms (e.g., stepwise vs. concerted pathways). mdpi.com By computing the activation energy (the energy difference between the reactants and the transition state), researchers can predict reaction rates and understand how catalysts or substituents influence reactivity. researchgate.net For instance, DFT could be employed to model the migratory insertion of the alkyne in a ruthenium catalytic cycle, providing detailed information on the structure and stability of the transition state. researchgate.net These calculations are invaluable for rationalizing experimentally observed outcomes and for the predictive design of new catalysts and reactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org These two orbitals are known as the "frontier orbitals." youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital to which the molecule is most likely to accept electrons, defining its electrophilic character. youtube.com

For this compound, FMO analysis can predict its behavior in various reactions. The energy and spatial distribution of its HOMO and LUMO would determine its reactivity.

HOMO: The HOMO is likely to have significant electron density on the hydroxyl oxygen and the π-system of the alkyne. This indicates that these sites would be susceptible to attack by electrophiles.

LUMO: The LUMO is expected to be localized primarily along the carbon-bromine bond and the acetylenic carbons, specifically the carbon atom attached to the bromine. This suggests that these are the primary sites for nucleophilic attack. The interaction between the HOMO of a nucleophile and the LUMO of this compound would govern the course of a substitution reaction.

| Orbital | Description | Predicted Reactive Site on this compound | Type of Reaction |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density available for donation. youtube.com | Alkyne π-system, Oxygen atom | Reaction with electrophiles |

| LUMO | Lowest Unoccupied Molecular Orbital; region most able to accept electron density. youtube.com | Carbon atom bonded to Bromine, Alkyne π*-system | Reaction with nucleophiles |

Natural Bond Orbital (NBO) analysis provides a detailed, quantitative picture of the bonding within a molecule by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure concepts of bonds, lone pairs, and core orbitals. researchgate.net This method allows for the investigation of charge distribution and donor-acceptor (hyperconjugative) interactions.

For this compound, NBO analysis can quantify the polarization of bonds and reveal key electronic interactions that govern its reactivity. For example, it can calculate the natural charges on each atom, confirming the electrophilic nature of the carbon attached to the bromine and the nucleophilic character of the oxygen atom. Furthermore, NBO analysis can identify and quantify the stabilization energy associated with delocalization interactions, such as the interaction between a lone pair on the oxygen atom (a donor NBO) and the antibonding orbital of the adjacent C-C bond (an acceptor NBO). ijnc.ir These second-order perturbative estimates of donor-acceptor interactions are crucial for understanding the electronic factors that stabilize certain conformations or facilitate specific reaction pathways. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.com It provides a color-coded map that indicates regions of negative and positive electrostatic potential, which are related to electron-rich and electron-poor areas, respectively. mdpi.com

An MEP map of this compound would reveal:

Negative Potential (Red/Yellow): Regions of negative potential are expected around the oxygen atom of the hydroxyl group due to its lone pairs, and to a lesser extent, above and below the π-cloud of the carbon-carbon triple bond. These are the sites most likely to be attacked by electrophiles.

Positive Potential (Blue): Regions of positive potential would be located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. A region of positive or near-neutral potential is also expected on the carbon atom bonded to the bromine, highlighting its susceptibility to nucleophilic attack.

MEP maps offer a powerful and intuitive tool for predicting the initial stages of intermolecular interactions and for identifying the most probable sites for chemical reactions. mdpi.com

Applications of 3 Bromoprop 2 Yn 1 Ol in Complex Molecule Synthesis

Versatile Building Block in Organic Synthesis

3-Bromoprop-2-yn-1-ol, with the chemical formula C₃H₃BrO, is a highly functionalized and valuable building block in organic synthesis. biosynth.comnih.gov Its utility stems from the presence of two distinct reactive sites: a hydroxyl (-OH) group and a bromoalkyne (-C≡C-Br) moiety. This bifunctionality allows for a wide range of chemical transformations, making it an ideal starting material or intermediate for constructing more complex molecular architectures.

The bromoalkyne group is particularly reactive and participates in several key carbon-carbon bond-forming reactions. It is a common substrate in cross-coupling reactions, which are fundamental tools in modern synthetic chemistry. For instance, it can be used in the Cadiot-Chodkiewicz coupling to react with a terminal alkyne, forming asymmetrical 1,3-diynes. alfa-chemistry.comwikipedia.org This reaction is catalyzed by a copper(I) salt and is highly effective for creating conjugated polyyne systems. alfa-chemistry.comnih.gov Additionally, the terminal bromo-substituted alkyne can participate in Sonogashira coupling reactions, typically involving a palladium catalyst and a copper co-catalyst, to couple with aryl or vinyl halides. researchgate.netnrochemistry.comgold-chemistry.org These coupling reactions are pivotal for elaborating molecular complexity.

Table 1: Key Coupling Reactions Involving this compound

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Cadiot-Chodkiewicz Coupling | This compound | Terminal Alkyne (R-C≡CH) | Copper(I) Salt (e.g., CuBr), Amine Base | Asymmetrical 1,3-Diyne | alfa-chemistry.com, wikipedia.org |

| Sonogashira Coupling | This compound | Aryl/Vinyl Halide (Ar-X) | Palladium & Copper Catalysts | Aryl/Vinyl-substituted Alkyne | researchgate.net, nrochemistry.com, gold-chemistry.org |

Precursor for Pharmaceutical and Agrochemical Intermediates

The structural attributes of this compound make it a valuable precursor in the synthesis of intermediates for the pharmaceutical and agrochemical industries. biosynth.com It serves as a starting material for producing allylamine, a compound utilized in the manufacturing of various pharmaceuticals. biosynth.com

While direct, single-step applications in final drug synthesis are specific, its primary role is in the construction of complex heterocyclic scaffolds that form the core of many bioactive molecules. The ability to introduce the propargyl alcohol moiety, which can then be further functionalized or cyclized, is crucial. For example, its derivatives are used to synthesize tricyclic triazoles that have been investigated as σ1 receptor antagonists for potential pain treatment. The compound's reactivity allows for the systematic building of molecular diversity essential for developing new therapeutic agents and agricultural chemicals.

Synthesis of Advanced Heterocyclic Systems

A review of established scientific literature indicates that the direct use of this compound as a primary building block for the synthesis of cyclopropane (B1198618) rings is not a commonly documented transformation. While methods exist for the cyclopropanation of alkenes and other functional groups, specific protocols detailing the conversion of the alkynyl or carbinol functionalities of this compound into a cyclopropane ring are not prominently featured in available research. marquette.eduorganic-chemistry.org

Pyrazole (B372694) scaffolds are of significant interest in medicinal chemistry due to their widespread pharmacological activities. organic-chemistry.orgorganic-chemistry.org Modern synthetic methods have demonstrated the utility of propargylic alcohols, the class of compounds to which this compound belongs, as effective precursors for pyrazole synthesis. These transformations provide efficient, often one-pot, pathways to substituted pyrazoles. organic-chemistry.orgnih.govresearchgate.net

One prominent metal-free approach involves the acid-catalyzed reaction of a propargylic alcohol with a protected hydrazine (B178648), such as N-acetyl-N-tosylhydrazine, to form a propargyl hydrazide intermediate. organic-chemistry.org This intermediate then undergoes a base-mediated 5-endo-dig cyclization to furnish the final 3,5-disubstituted 1H-pyrazole. organic-chemistry.orgorganic-chemistry.org This method avoids the need for metal catalysts, offering a greener and more atom-economical route. organic-chemistry.org Another strategy employs a bismuth-catalyzed transformation where the propargylic alcohol undergoes an iodo-intercepted Meyer-Schuster rearrangement to generate an α-iodo enone in situ, which then undergoes cyclocondensation with hydrazine hydrate (B1144303) to yield the pyrazole. researchgate.net

Table 2: General Method for Pyrazole Synthesis from Propargylic Alcohols

| Step | Description | Reagents | Key Features | Reference(s) |

|---|---|---|---|---|

| 1. Propargylation | Acid-catalyzed reaction of a propargylic alcohol with a protected hydrazine derivative. | Propargylic Alcohol, N,N-diprotected Hydrazine, BF₃·OEt₂ (catalyst) | Forms a propargyl hydrazide intermediate. | organic-chemistry.org, organic-chemistry.org |

| 2. Cyclization | Base-mediated intramolecular 5-endo-dig cyclization of the intermediate. | KOt-Bu (base) | Forms the 1H-pyrazole ring with high efficiency and regioselectivity. | organic-chemistry.org, organic-chemistry.org |

Based on a review of scientific literature, the direct application of this compound in the de novo synthesis of the core imidazole (B134444) or benzimidazole (B57391) ring systems is not a well-established or frequently reported method. While this compound can be attached to pre-existing imidazole rings through coupling reactions, its use as a foundational component for constructing the heterocyclic ring itself is not prominently documented. amazonaws.com

The synthesis of 1,2,3-triazole scaffolds represents one of the most powerful and widespread applications of terminal alkynes, including derivatives of this compound. The primary method for this transformation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction is renowned for its high efficiency, reliability, stereospecificity, and compatibility with a vast range of functional groups, allowing it to proceed under mild, often aqueous, conditions. organic-chemistry.orgnih.govbeilstein-journals.org

In the CuAAC reaction, the terminal alkyne of a propargyl derivative reacts with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. nih.gov The reaction proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer, in contrast to the thermal reaction which produces a mixture of 1,4- and 1,5-isomers. nih.govbeilstein-journals.org The resulting triazole ring is a stable aromatic system that is often used as a bioisostere for amide bonds in medicinal chemistry. nih.gov This methodology provides a robust route to complex molecules, including potential antifungal agents and other biologically active compounds. sioc-journal.cn

Table 3: General Scheme for 1,2,3-Triazole Synthesis via CuAAC

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Alkyne (e.g., from this compound) | Organic Azide (R-N₃) | Copper(I) source | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions, wide functional group tolerance. | organic-chemistry.org, nih.gov, nih.gov |

Pyrrole (B145914) and Pyridine (B92270) Derivatives

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, including pyrrole and pyridine derivatives. These structural motifs are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. uminho.ptekb.eg

The synthesis of pyrrole derivatives can be achieved through various methods. ekb.eg One common approach involves the reaction of primary amines with 1,4-dicarbonyl compounds, a reaction known as the Paal-Knorr synthesis. ekb.eg While direct application of this compound in this specific named reaction is not extensively documented, its functional groups allow for its conversion into intermediates suitable for pyrrole synthesis. For instance, the propargyl alcohol moiety can be transformed into a 1,4-dicarbonyl equivalent, which can then undergo cyclization with an amine. The development of new synthetic routes to pyrrole derivatives is an active area of research, with methods like the Clauson-Kaas reaction being modified to improve yields and accommodate sensitive functional groups. researchgate.net

In the realm of pyridine synthesis, this compound offers a versatile starting point. The Bohlmann-Rahtz pyridine synthesis, for example, involves the condensation of an enamine with an alkynone. core.ac.uk this compound can be oxidized to the corresponding alkynal, which can then participate in such cyclization reactions to form polysubstituted pyridines. core.ac.uk The reactivity of the bromine atom also allows for its participation in various coupling reactions, further expanding the diversity of accessible pyridine derivatives. For instance, it can be used in the synthesis of 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine, a key intermediate for various applications.

Isoquinoline (B145761) Synthesis

The isoquinoline core is another important heterocyclic scaffold found in many natural products and pharmacologically active molecules. This compound serves as a key building block in certain strategies for constructing the isoquinoline ring system.

A notable application involves its use in the synthesis of 2-propargylbenzaldehydes, which are precursors to 3-benzylisoquinolines. rsc.orgrsc.org This transformation can be achieved through a Sonogashira cross-coupling reaction between an ortho-iodobenzaldehyde derivative and propargyl alcohol (which can be derived from this compound), followed by subsequent chemical modifications. rsc.org The resulting 2-propargylbenzaldehydes can then undergo a domino imination/cycloisomerization reaction, often promoted by microwave irradiation in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate, to yield the desired 3-benzylisoquinolines. rsc.orgrsc.org This method provides an efficient route to a variety of substituted isoquinolines. rsc.org

Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net this compound and its derivatives are utilized in the synthesis of various quinoxaline-based structures.

One synthetic strategy involves the palladium-catalyzed Sonogashira coupling reaction. For example, 3-chloroquinoxaline-2-amines can be reacted with 3-bromoprop-1-yne (a related propargyl halide) in the presence of a palladium catalyst to form N-alkyl-3-ethynyl-quinoxaline-2-amines. researchgate.net These intermediates can then undergo further reactions to generate more complex quinoxaline derivatives. In some instances, a one-pot, multi-component reaction involving an amine-substituted 3-chloroquinoxaline, a carboxylic acid, and 3-bromoprop-1-yne can be employed to synthesize 3-(3-(aminoquinoxalin-2-yl)prop-2-yn-1-yl) carboxylates. researchgate.net

The general synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govorganic-chemistry.org While this compound itself is not a direct precursor in this classic approach, its chemical properties allow for its incorporation into molecules that can then participate in quinoxaline-forming reactions.

Application in Material Science (e.g., Polymers, Resins)

The unique chemical structure of this compound, featuring both a reactive bromine atom and a propargyl alcohol group, makes it a candidate for applications in material science. biosynth.com The presence of the alkyne functionality is particularly interesting for the development of polymers and resins. Alkynes can undergo various polymerization reactions, including addition polymerization and cyclotrimerization, to form highly cross-linked and potentially rigid polymer networks.

While specific, large-scale industrial applications of this compound in polymer production are not widely documented in publicly available literature, its structural analogue, 3-fluoroprop-2-yn-1-ol, is noted for its potential as a precursor for fluorinated polymers. smolecule.com Such polymers could exhibit enhanced properties like chemical resistance and thermal stability. smolecule.com Similarly, the incorporation of this compound into polymer backbones could introduce specific functionalities. The bromine atom can serve as a site for post-polymerization modification, allowing for the grafting of other molecules onto the polymer chain. The propargyl group can be utilized in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create functionalized polymers and materials.

Building Block in Carbohydrate Chemistry

This compound and related propargyl compounds are valuable building blocks in carbohydrate chemistry. The introduction of an alkynyl group onto a sugar scaffold provides a versatile handle for further chemical modifications, enabling the synthesis of complex carbohydrate derivatives and glycoconjugates.

A related compound, 3,3-diethoxy-1-propyne (B167727), which can be considered a protected form of propynal, demonstrates the utility of the propargyl moiety in this field. evitachem.com It can be used to introduce a three-carbon unit to a carbohydrate, which can then be elaborated into various functional groups or heterocyclic rings. For example, the Grignard reagent derived from 3,3-diethoxy-1-propyne can react with a protected sugar to form a key intermediate in the synthesis of C-nucleosides, such as 3-(β-D-xylofuranosyl)pyrazole. evitachem.com This highlights the potential of propargyl building blocks to create carbon-carbon bonds with sugar molecules, leading to the formation of stable and biologically interesting analogues of natural carbohydrates.

Utility in Chemical Biology and Biochemical Probe Development

The reactivity of this compound makes it a useful tool in chemical biology, particularly in the design and synthesis of biochemical probes to study biological processes. The alkyne group is a key feature for "click" chemistry, a set of biocompatible reactions that are widely used to label and detect biomolecules in complex biological systems.

Enzyme Inhibition Studies

The electrophilic nature of this compound, enhanced by the electron-withdrawing alkyne, suggests its potential as an inhibitor of enzymes, particularly those with nucleophilic residues in their active sites. The compound can act as a covalent inhibitor by forming a stable bond with an amino acid side chain, such as cysteine or histidine, leading to irreversible inactivation of the enzyme.

While specific studies detailing the use of this compound as an enzyme inhibitor are not extensively reported, its structural features are found in known enzyme inhibitors. The propargyl group is a known "warhead" in mechanism-based inhibitors. For example, propargylamine (B41283) derivatives are known inhibitors of monoamine oxidase. The combination of the propargyl group and a leaving group (bromide) in this compound makes it a potential candidate for targeting a range of enzymes for inhibition studies. biosynth.com Its analogue, 3-fluoroprop-2-yn-1-ol, has been suggested as a potential building block for designing enzyme inhibitors. smolecule.com

Covalent Fragment in Drug Discovery

The strategy of fragment-based drug discovery (FBDD) has become a powerful tool for identifying novel ligands for therapeutic targets. researchgate.netnih.gov This approach has been successfully extended to include covalent fragments, which are small, reactive molecules designed to form a permanent chemical bond with a target protein. nih.govspirochem.com These fragments typically contain an electrophilic "warhead" that can react with nucleophilic amino acid residues, such as cysteine, lysine, or serine, on the protein surface. mdpi.combiosolveit.de The use of covalent fragments has gained traction as it can lead to inhibitors with high potency, selectivity, and a prolonged duration of action. nih.gov Furthermore, this method has proven effective in identifying binding sites and ligands for proteins that were previously considered "undruggable". researchgate.netnih.gov

This compound serves as a precursor to reactive fragments used in covalent drug discovery. The key to its utility is the propargyl bromide moiety, which functions as an electrophilic warhead. This structural motif can be incorporated into larger molecules to create targeted covalent inhibitors (TCIs). researchgate.net TCIs are designed to first bind non-covalently to a specific site on a protein and then form an irreversible covalent bond with a nearby nucleophilic residue. nih.gov

A notable example of the application of a this compound derivative is in the development of inhibitors for the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. The main protease is a critical enzyme for viral replication and contains a key cysteine residue (Cys145) in its active site, making it an ideal target for covalent inhibition. researchgate.netnih.gov

In a study exploring covalent binders for the SARS-CoV-2 main protease, amide derivatives of this compound were identified as effective covalent fragments. researchgate.netnih.gov These fragments were shown to covalently modify the catalytic Cys145 residue of the protease. The reaction involves the nucleophilic attack by the thiol group of the cysteine residue on the electrophilic carbon of the propargyl bromide derivative, leading to the formation of a stable thioether bond and displacing the bromide ion. This covalent modification effectively inactivates the enzyme. nih.gov

The research findings highlight the utility of the this compound scaffold in designing specific covalent inhibitors.

Table 1: Research Findings on this compound Derived Covalent Fragments

| Target Protein | Target Residue | Covalent Fragment Moiety | Research Focus |

| SARS-CoV-2 Main Protease (Mpro/3CLpro) | Cysteine-145 (Cys145) | 3-bromoprop-2-yn-1-yl amide | Covalent inhibition of viral replication researchgate.netnih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Bromoprop 2 Yn 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Bromoprop-2-yn-1-ol, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- | Data not available | Singlet (predicted) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three carbon atoms in unique chemical environments: the methylene (B1212753) carbon (HO-CH₂–), and the two sp-hybridized carbons of the alkyne moiety (–C≡C–Br). The carbon attached to the bromine atom would be significantly influenced by the halogen's electronegativity. While a specific spectrum with assigned chemical shifts is not available in the reviewed literature, databases indicate that a ¹³C NMR spectrum has been recorded on a BRUKER HFX 90 instrument. nih.gov

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| -CH₂-OH | 50-65 |

| -C≡C-Br | 70-85 |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable in confirming the structural assignments of this compound and its derivatives.

HSQC would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached. For this compound, this would definitively link the methylene proton signals to the corresponding methylene carbon signal.

HMBC would reveal longer-range (two- and three-bond) correlations between protons and carbons. This would be crucial in confirming the connectivity of the entire molecular skeleton, for instance, by showing correlations between the methylene protons and the acetylenic carbons.

NOESY provides information about the spatial proximity of nuclei. While less critical for a small, rigid molecule like this compound, it can be very useful in determining the stereochemistry of its derivatives or in studying intermolecular interactions.

Although the application of these specific 2D NMR techniques to this compound has not been detailed in the available literature, their use is a standard and powerful methodology for the complete structural elucidation of organic molecules.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would likely appear in the 1000-1260 cm⁻¹ region. The carbon-carbon triple bond (C≡C) stretching vibration is expected to produce a weak to medium absorption band in the 2100-2260 cm⁻¹ range. The C-Br stretching frequency typically appears in the fingerprint region, between 500 and 600 cm⁻¹. While a specific spectrum is not provided in the literature, it is noted that an FTIR spectrum has been recorded on a Bruker IFS 85 instrument. nih.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Alkyne (-C≡C-) | C≡C Stretch | 2100-2260 |

| Alcohol (C-O) | C-O Stretch | 1000-1260 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₃H₃BrO), the calculated monoisotopic mass is 133.93673 Da. nih.gov HRMS would be able to confirm this exact mass, which is a critical step in the identification of the compound. Furthermore, the presence of bromine would be readily identifiable from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). While specific experimental HRMS data has not been found, it is a standard method for the characterization of such compounds.

Table 4: Molecular Mass Information for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₃BrO | PubChem nih.gov |

| Average Mass | 134.960 Da | ChemSpider chemspider.com |

X-ray Crystallography and Diffraction Analysis.